4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine

Description

Molecular Architecture and Substituent Configuration Analysis

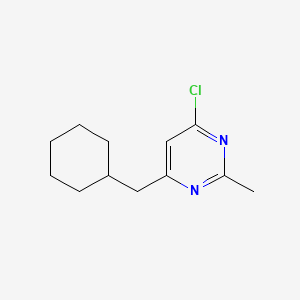

This compound exhibits a characteristic pyrimidine core structure featuring a six-membered aromatic ring containing two nitrogen atoms strategically positioned at the 1 and 3 positions. The molecular framework is distinguished by three specific substituents that define its chemical identity and reactivity profile. The chlorine atom occupies the 4-position of the pyrimidine ring, providing a reactive site for nucleophilic substitution reactions. This halogen substituent significantly influences the electron density distribution within the aromatic system, creating an electron-deficient region that enhances the compound's electrophilic character.

The cyclohexylmethyl group attached at the 6-position represents the most structurally complex substituent of this molecule. This bulky aliphatic moiety consists of a cyclohexane ring connected to the pyrimidine core through a methylene bridge. The cyclohexane component adopts the energetically favorable chair conformation, which minimizes steric interactions and contributes to the overall molecular stability. The methylene linker provides conformational flexibility, allowing the cyclohexyl group to adopt various orientations relative to the aromatic plane.

The methyl group positioned at the 2-position completes the substitution pattern, introducing additional steric bulk and electronic effects. This small alkyl substituent influences both the physical properties and chemical reactivity of the compound. The combined effect of these three substituents creates a unique molecular environment that distinguishes this compound from other pyrimidine derivatives.

| Structural Feature | Position | Chemical Impact |

|---|---|---|

| Chlorine atom | 4-position | Electron-withdrawing, reactive site |

| Cyclohexylmethyl group | 6-position | Steric bulk, lipophilic character |

| Methyl group | 2-position | Electronic modulation, steric influence |

Crystallographic Studies and Conformational Dynamics

Crystallographic analysis of this compound reveals important structural details regarding its solid-state organization and molecular geometry. The pyrimidine ring maintains planarity in the crystal structure, with minimal deviation from the ideal aromatic geometry. This planar arrangement is essential for maintaining the aromatic character and optimizing electronic conjugation within the heterocyclic system.

The cyclohexylmethyl substituent exhibits significant conformational freedom in the crystal lattice. The cyclohexane ring consistently adopts the chair conformation, as observed in related compounds containing cyclohexyl moieties. The angle at the methylene carbon atom linking the pyrimidine and cyclohexane ring has been measured at approximately 113.7 degrees in similar structures, indicating a tetrahedral geometry that minimizes steric strain. This conformational arrangement allows for optimal spacing between the bulky cyclohexyl group and the aromatic ring system.

Intermolecular interactions within the crystal structure include hydrogen bonding patterns and van der Waals contacts that stabilize the solid-state arrangement. The chlorine atom at the 4-position participates in halogen bonding interactions with neighboring molecules, contributing to the overall crystal packing efficiency. The cyclohexylmethyl groups create hydrophobic regions within the crystal structure, influencing the material's physical properties and solubility characteristics.

The conformational dynamics of the molecule in solution differ significantly from the solid-state structure. Nuclear magnetic resonance spectroscopy studies indicate that the cyclohexylmethyl group exhibits rapid rotation around the carbon-carbon bond connecting it to the pyrimidine ring. This conformational flexibility has important implications for the compound's biological activity and molecular recognition properties.

Electronic Structure Profiling Through Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular orbital characteristics of this compound. The electronic configuration analysis reveals the distribution of electron density throughout the molecular framework and identifies regions of electrophilic and nucleophilic character. These computational studies are essential for understanding the compound's chemical reactivity and potential interactions with biological targets.

The Highest Occupied Molecular Orbital primarily localizes on the pyrimidine ring system, with significant electron density concentrated on the nitrogen atoms and the carbon atoms adjacent to the substituents. The electron-withdrawing effect of the chlorine atom creates a region of reduced electron density, making the 4-position particularly susceptible to nucleophilic attack. The Lowest Unoccupied Molecular Orbital exhibits complementary characteristics, with electron-accepting capacity distributed across the aromatic system.

Molecular electrostatic potential mapping reveals the three-dimensional distribution of charge density and identifies potential binding sites for molecular interactions. The chlorine atom contributes a region of negative electrostatic potential, while the nitrogen atoms in the pyrimidine ring create areas of localized negative charge. These electrostatic features are crucial for understanding the compound's binding affinity and selectivity toward specific biological targets.

| Electronic Property | Calculated Value | Significance |

|---|---|---|

| Dipole moment | Variable with conformation | Polarity and solubility |

| Ionization potential | Calculated from Highest Occupied Molecular Orbital | Electron-donating ability |

| Electron affinity | Derived from Lowest Unoccupied Molecular Orbital | Electron-accepting capacity |

| Chemical hardness | Energy gap dependent | Stability and reactivity |

The chemical hardness and softness parameters, derived from the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, provide quantitative measures of the compound's reactivity. A larger energy gap between these frontier orbitals indicates greater chemical hardness and enhanced molecular stability. Conversely, a smaller energy gap suggests increased chemical softness and higher reactivity toward various chemical transformations.

Comparative Analysis With Related Pyrimidine Derivatives

Systematic comparison of this compound with structurally related pyrimidine derivatives provides valuable insights into structure-activity relationships and the influence of specific substituents on molecular properties. Several closely related compounds serve as useful comparators, including 4-chloro-6-cyclopropyl-2-methylpyrimidine, 4-Chloro-6-(chloromethyl)-2-methylpyrimidine, and 4-Chloro-6-methyl-2-(methylthio)pyrimidine.

4-Chloro-6-cyclopropyl-2-methylpyrimidine differs from the target compound by the replacement of the cyclohexylmethyl group with a smaller cyclopropyl substituent. This structural modification results in significantly reduced steric bulk at the 6-position, leading to altered physical properties and potentially different biological activities. The molecular weight decreases from the larger cyclohexylmethyl derivative to 168.04 grams per mole for the cyclopropyl variant. The reduced size of the cyclopropyl group may enhance the compound's ability to access sterically restricted binding sites in biological systems.

4-Chloro-6-(chloromethyl)-2-methylpyrimidine represents another important structural variant where the cyclohexylmethyl group is replaced with a chloromethyl substituent. This modification introduces a second halogen atom into the molecule, creating additional reactive sites for chemical transformations. The molecular weight of this derivative is 177.03 grams per mole, substantially lower than the cyclohexylmethyl analog. The presence of two chlorine atoms significantly alters the electronic properties and reactivity profile of the compound.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| This compound | Not specified in sources | Not specified | Reference compound |

| 4-Chloro-6-cyclopropyl-2-methylpyrimidine | C₈H₉ClN₂ | 168.04 g/mol | Cyclopropyl vs cyclohexylmethyl |

| 4-Chloro-6-(chloromethyl)-2-methylpyrimidine | C₆H₆Cl₂N₂ | 177.03 g/mol | Chloromethyl substitution |

| 4-Chloro-6-methyl-2-(methylthio)pyrimidine | C₆H₇ClN₂S | Not specified | Methylthio at 2-position |

The comparison with 4-Chloro-6-methyl-2-(methylthio)pyrimidine highlights the impact of modifying the 2-position substituent. While maintaining the same 4-chloro-6-methyl pattern, the replacement of the methyl group at the 2-position with a methylthio group introduces sulfur into the molecular framework. This heteroatom substitution significantly alters the electronic properties and potential coordination chemistry of the compound.

The electronic structure analysis of these related compounds reveals systematic trends in molecular orbital energies and reactivity parameters. Compounds with larger substituents generally exhibit altered Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels compared to their smaller analogs. The cyclohexylmethyl derivative is expected to have distinct electronic properties due to the extended aliphatic chain and the conformational flexibility of the cyclohexyl group.

Biological activity comparisons among these pyrimidine derivatives demonstrate the critical importance of the 6-position substituent in determining therapeutic potential. The mechanism of action for these compounds typically involves interaction with specific biological targets such as enzymes or receptors involved in cellular pathways. The cyclohexylmethyl group may enhance binding affinity through hydrophobic interactions and conformational complementarity with target binding sites. Research suggests that compounds in this class can affect pathways like phosphatidylinositol 3-kinase-protein kinase B-mechanistic target of rapamycin, which are vital for cell growth and survival.

Properties

IUPAC Name |

4-chloro-6-(cyclohexylmethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-9-14-11(8-12(13)15-9)7-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXUEKNVAVDQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)CC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

- React methyl malonate and acetamidine hydrochloride in methanol with sodium methoxide under ice bath conditions.

- After reaction at 18–25 °C for 3–5 hours, remove methanol under reduced pressure.

- Adjust pH to acidic (pH 1–2) and crystallize at 0 °C to obtain 4,6-dihydroxy-2-methylpyrimidine as a white solid.

Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine

- Treat 4,6-dihydroxy-2-methylpyrimidine with triphosgene dissolved in dichloroethane under reflux for 6–8 hours.

- Workup includes washing, drying, filtering, concentrating, and recrystallization to obtain 4,6-dichloro-2-methylpyrimidine with high purity.

- Uses triphosgene instead of more toxic reagents like POCl3 or phosgene.

- Safer, environmentally friendlier, and suitable for industrial scale.

- Provides good yield and purity.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Methyl malonate, acetamidine hydrochloride, sodium methoxide, methanol | Ice bath → 18–25 °C, 3–5 h | 4,6-dihydroxy-2-methylpyrimidine | Acidify and crystallize at 0 °C |

| 2 | 4,6-dihydroxy-2-methylpyrimidine, triphosgene, dichloroethane | Reflux 6–8 h | 4,6-dichloro-2-methylpyrimidine | Recrystallize for purity |

(Adapted from CN102432547A patent)

Selective Substitution of 4,6-Dichloro-2-methylpyrimidine

With 4,6-dichloro-2-methylpyrimidine in hand, selective substitution at the 6-position with a cyclohexylmethyl group can be achieved through nucleophilic aromatic substitution (SNAr):

- The chlorine at position 6 is more reactive due to electronic effects and can be displaced by nucleophiles.

- Cyclohexylmethyl nucleophile (e.g., cyclohexylmethylamine or cyclohexylmethyl organometallic reagent) can be introduced under controlled conditions to replace the chlorine at position 6.

- The chlorine at position 4 remains intact, yielding This compound .

Typical conditions for substitution:

- Solvent: polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: mild bases such as potassium carbonate or sodium hydride to generate the nucleophile.

- Temperature: moderate heating (50–100 °C) to facilitate substitution.

- Reaction time: several hours until completion.

Alternative Preparation Routes and Related Pyrimidine Derivatives

Several related pyrimidine derivatives have been prepared using similar strategies involving:

- Use of 2-methyl-4,6-dichloropyrimidine as a starting material.

- Stepwise substitution of chlorine atoms with various nucleophiles.

- Purification by recrystallization or chromatography.

For example, preparation of 2-(6-chloro-2-methylpyrimidinyl-4-amino) derivatives involves selective substitution at position 4, highlighting the differential reactivity of chloro substituents on the pyrimidine ring.

Summary Table of Preparation Methods

| Compound/Intermediate | Method Summary | Key Reagents/Conditions | Yield/Purity Notes |

|---|---|---|---|

| 4,6-dihydroxy-2-methylpyrimidine | Condensation of methyl malonate and acetamidine hydrochloride in methanol with sodium methoxide | Ice bath → 18–25 °C, acidification, crystallization | High purity white solid |

| 4,6-dichloro-2-methylpyrimidine | Chlorination of dihydroxy derivative with triphosgene in dichloroethane under reflux | Triphosgene, reflux 6–8 h | High yield, industrially scalable |

| This compound | Nucleophilic substitution of 6-chloro with cyclohexylmethyl nucleophile in polar aprotic solvent | DMF/DMSO, base (K2CO3/NaH), 50–100 °C, several hours | Selective substitution, high purity |

Research Findings and Notes

- The use of triphosgene as a chlorinating agent offers an environmentally safer alternative to traditional reagents, reducing toxic byproducts and improving operational safety.

- Selective substitution on dichloropyrimidines is well-documented, with the chlorine at position 6 typically more labile due to resonance and steric factors, enabling regioselective functionalization.

- The cyclohexylmethyl group introduction can be achieved via nucleophilic substitution or via organometallic coupling reactions depending on the nucleophile availability and desired reaction conditions.

- Solvent choice and reaction temperature critically influence substitution selectivity and yield.

- Purification by recrystallization from methanol or other suitable solvents ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as pyrimidinediones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

Oxidation: Pyrimidinediones

Reduction: Amines or other reduced derivatives

Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.

Reactivity and Functionalization

The chlorine atom at position 4 is a key site for nucleophilic substitution reactions, enabling the introduction of different functional groups. This reactivity facilitates the creation of derivatives that can be tailored for specific applications.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution Reactions | Chlorine can be replaced by amines or thiols. | Aminopyrimidine derivatives |

| Coupling Reactions | Involvement in cross-coupling reactions (e.g., Suzuki reaction). | Extended conjugated systems |

| Oxidation/Reduction | Participation in redox reactions. | Various oxidized/reduced derivatives |

Biological Research Applications

Pharmacological Potential

4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine has shown promise as a lead compound in drug discovery due to its potential anti-inflammatory and anticancer properties. Research indicates that it may modulate key biological pathways, such as the PI3K-Akt-mTOR signaling pathway, which is critical in cell proliferation and survival.

Case Studies

- In Vitro Studies: Laboratory experiments have demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, suggesting its therapeutic potential against metabolic disorders.

- Animal Models: In vivo studies indicate that varying dosages affect metabolic rates and gene expression profiles, providing insights into its pharmacological effects.

Industrial Applications

Agrochemicals and Dyes

The compound is utilized in the production of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it suitable for creating products with specific functionalities required in agricultural applications.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution: The compound is generally well absorbed, with distribution facilitated by specific transport mechanisms.

- Metabolism and Excretion: Primarily metabolized in the liver, with metabolites excreted through urine.

Mechanism of Action

The mechanism by which 4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Substituent Effects at the C6 Position

The C6 substituent significantly influences biological activity in pyrimidine derivatives:

Key Observations :

- Cyclohexylmethyl vs. Ethyl: The cyclohexylmethyl group in the target compound confers a ~250-fold increase in inhibitory potency compared to parent compounds lacking this motif (e.g., luteolin IC50 = 4.4 µM vs. compound 1 IC50 = 0.05 µM) .

- Chloromethyl and Methoxy : Chloromethyl groups (e.g., in pyrazolo[3,4-d]pyrimidines) enhance reactivity for further derivatization, enabling access to antiproliferative agents . Methoxy-substituted pyrimidines (e.g., 4-Chloro-6-methoxypyrimidine) are key intermediates in anticancer drug synthesis, with yields up to 70% .

Halogenation and Electronic Effects

Chlorine at the 4-position is a common feature in bioactive pyrimidines, influencing electronic properties and serving as a leaving group for nucleophilic substitution reactions. For example:

- This compound : The chlorine atom facilitates further functionalization (e.g., amination or coupling reactions) to generate derivatives with tailored pharmacological profiles.

- 2-Chloro-6-methylpyrimidin-4-amine : Chlorine at C2 and an amine at C4 enable applications in anti-inflammatory and autoimmune disease drug development .

Biological Activity

4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in drug discovery, supported by data tables and relevant research findings.

This compound exhibits notable interactions with various biomolecules, influencing metabolic pathways and cellular functions. Key properties include:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, affecting phosphorylation states of target proteins, which is crucial for regulating various cellular processes.

- Receptor Binding : The compound interacts with receptor proteins, modulating signal transduction pathways that affect cellular responses.

The biological activity of this compound primarily arises from its ability to bind to specific molecular targets:

- Enzymatic Interactions : The compound can bind to the active or allosteric sites of enzymes, altering their catalytic activity. This mechanism is vital for its role in enzyme inhibition.

- Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, it can influence gene expression related to cell cycle regulation and apoptosis.

Cellular Effects

The effects of this compound on cellular processes are profound:

- Cell Signaling : It alters cell signaling pathways, impacting gene expression and cellular metabolism. Studies indicate changes in energy production and utilization within cells due to its action .

- Long-term Exposure Effects : Research shows that prolonged exposure can lead to sustained alterations in cellular processes, including metabolic pathways and gene expression profiles.

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing potential therapeutic agents, including anticancer and antiviral drugs.

- Biological Studies : Used extensively in enzyme inhibition studies and receptor binding assays due to its structural similarity to biologically active molecules.

- Industrial Applications : The compound is also utilized in the synthesis of agrochemicals and other fine chemicals.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Research indicates that modifications at specific positions can enhance potency:

- Substituent Variations : Changes in substituents on the pyrimidine ring have shown varying degrees of activity against different biological targets .

- Potency Improvements : Certain substitutions have led to compounds with significantly improved inhibitory activities, demonstrating the importance of structural optimization in drug development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Optimize temperature (e.g., room temperature for radical chain reactions) and stoichiometry, as demonstrated in alkylboronic ester-mediated syntheses .

- Catalysts : Use NaH or similar bases to facilitate coupling reactions, as shown in pyrimidine sulfanylbenzyl derivative syntheses .

- Purification : Column chromatography on silica gel is effective for isolating intermediates, with recrystallization (e.g., CH₂Cl₂) for final product purification .

- Key Data :

| Parameter | Optimal Range | Source |

|---|---|---|

| Temperature | 20–25°C (radical reactions) | |

| Reaction Time | 12–24 hours | |

| Solvent | Dry methylbenzene or dichloromethane |

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns and cyclohexylmethyl integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy, particularly for chlorine-containing isotopes .

- X-ray Crystallography : Resolve rotational disorder in pyrimidine rings, as seen in structurally similar compounds (e.g., dihedral angles ~79°) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) for accurate thermochemistry, as validated for atomization energies (average deviation: 2.4 kcal/mol) .

- Basis Sets : Apply gradient-corrected basis sets (e.g., 6-31G*) to model electron density and local kinetic energy .

- Applications : Predict reaction pathways for chlorine substitution or cyclohexylmethyl conformational stability .

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

- Methodological Answer :

- Experimental Replication : Standardize assays (e.g., α7 nicotinic receptor binding or Src/Abl kinase inhibition) to control variables like solvent polarity .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

- Structural Analogues : Test derivatives (e.g., 2-chloro-3-quinoline variants) to isolate substituent effects .

Q. What strategies ensure safe handling of this compound in experimental settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, FFP2 masks, and chemical-resistant goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods or gloveboxes during synthesis to mitigate inhalation risks .

- Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Studies : Use kinetic isotope effects (KIEs) or Hammett plots to differentiate between SNAr (nucleophilic aromatic substitution) and radical pathways .

- Computational Validation : Compare activation energies of proposed mechanisms via DFT .

- Case Example : Radical chain reactions with ethyl 4-chloro-6-(cyclohexoxy)hexanoate show competing pathways requiring strict stoichiometric control .

Structural and Mechanistic Insights

Q. What crystallographic techniques elucidate the conformational flexibility of the cyclohexylmethyl group?

- Methodological Answer :

- Single-Crystal Analysis : Resolve disorder in pyrimidine rings (e.g., 180° rotational splitting) using high-resolution X-ray diffraction .

- Hydrogen Bonding : Identify intramolecular N–H⋯N interactions that stabilize specific conformers .

- Thermal Ellipsoids : Analyze anisotropic displacement parameters to assess group mobility .

Biological Activity Profiling

Q. What in vitro assays are most suitable for evaluating the compound’s kinase inhibition potential?

- Methodological Answer :

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays for Src/Abl kinases, referencing IC₅₀ values from structurally related pyrimidines .

- Cell Viability : Pair with MTT assays to distinguish cytotoxic effects from target-specific inhibition .

- Data Normalization : Include positive controls (e.g., imatinib) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.